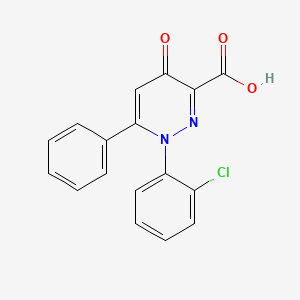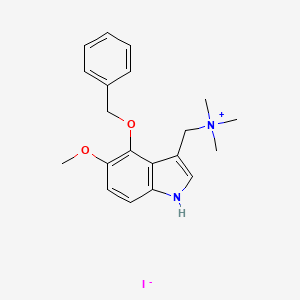
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a trimethylmethanaminium moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the indole derivative with benzyl chloride in the presence of a base.
Quaternization: The final step involves the quaternization of the nitrogen atom in the indole ring with trimethylmethanaminium iodide to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(1H-indol-3-yl)ethanone: This compound shares the indole core but has different substituents, leading to distinct chemical and biological properties.
1-(4-Benzyloxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar to the target compound but lacks the trimethylmethanaminium moiety, resulting in different reactivity and applications.
1-(4-Methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Bromide: This compound has a similar structure but with a bromide counterion instead of iodide, which can affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C20H25IN2O2 |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C20H25N2O2.HI/c1-22(2,3)13-16-12-21-17-10-11-18(23-4)20(19(16)17)24-14-15-8-6-5-7-9-15;/h5-12,21H,13-14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MXVKRXGCWZDHQE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


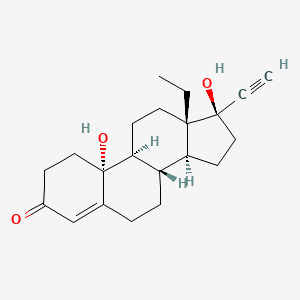
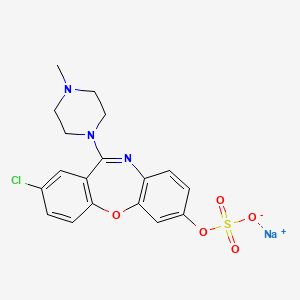

![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)

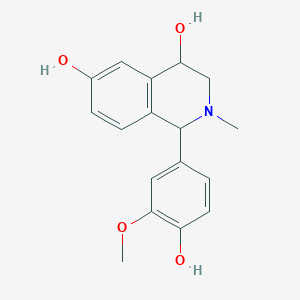
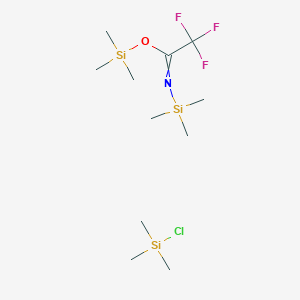

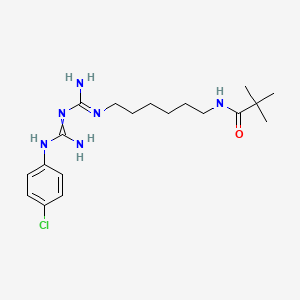

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
